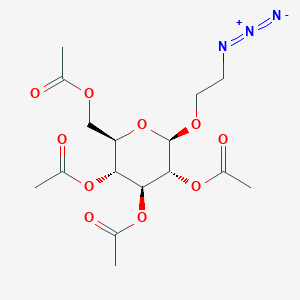![molecular formula C22H28NOP B1149218 Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- CAS No. 145818-29-7](/img/new.no-structure.jpg)
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- is a chiral organophosphorus compound. It features a pyrrolidine ring substituted with a 2,2-dimethyl-1-oxopropyl group and a diphenylphosphinomethyl group. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyrrolidine, acetone, and diphenylphosphine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The phosphine group can be oxidized to a phosphine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Chemistry
Ligand in Catalysis: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis due to its chiral nature.
Organophosphorus Chemistry:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those requiring chiral centers for activity.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The diphenylphosphinomethyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various catalytic cycles. The stereochemistry (2S) is crucial for enantioselective reactions, where the spatial arrangement of atoms influences the outcome of the reaction.
類似化合物との比較
Similar Compounds
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2R)-: The enantiomer of the compound, differing only in the stereochemistry.
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(phenylphosphino)Methyl]-, (2S)-: Similar structure but with a phenylphosphino group instead of a diphenylphosphino group.
Uniqueness
The (2S) configuration and the presence of the diphenylphosphinomethyl group make this compound particularly effective in asymmetric catalysis. Its ability to form stable complexes with transition metals and its chiral nature provide advantages over non-chiral or differently substituted analogs.
This detailed overview covers the essential aspects of Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-, from its synthesis to its applications and unique properties
特性
CAS番号 |
145818-29-7 |
|---|---|
分子式 |
C22H28NOP |
分子量 |
353.4 g/mol |
IUPAC名 |
1-[(2S)-2-(diphenylphosphanylmethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H28NOP/c1-22(2,3)21(24)23-16-10-11-18(23)17-25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
InChIキー |
YUFICFYMFGQYMU-SFHVURJKSA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)






